20α-Hydroxy Cholesterol-d7

Beschreibung

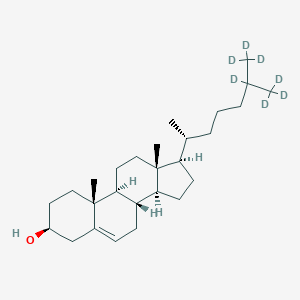

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-IFAPJKRJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415625 |

Source

|

| Record name | Cholesterol-25,26,26,26,27,27,27-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83199-47-7 |

Source

|

| Record name | Cholesterol-25,26,26,26,27,27,27-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of 20α-Hydroxy Cholesterol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 20α-Hydroxy Cholesterol-d7, a crucial molecule for research in steroid metabolism and signaling pathways. This document details a plausible synthetic route, presents key data in a structured format, and illustrates relevant biological and chemical processes through detailed diagrams.

Introduction

20α-hydroxycholesterol is an important oxysterol and a metabolite of cholesterol.[1][2] It plays a significant role in various biological processes, notably as an allosteric activator of the Smoothened (Smo) receptor in the Hedgehog signaling pathway.[3][4] The deuterated isotopologue, this compound, is an invaluable tool in metabolic studies, serving as an internal standard for mass spectrometry-based quantification and as a tracer to elucidate metabolic pathways.[5] The seven deuterium (B1214612) atoms provide a distinct mass shift, enabling its differentiation from the endogenous, unlabeled compound.

Chemical Properties and Structure

20α-Hydroxy Cholesterol is a cholestane (B1235564) derivative with a hydroxyl group at the 20α position. Its chemical structure and properties are well-characterized.

| Property | Value |

| Chemical Formula | C27H46O2 |

| Molecular Weight | 402.65 g/mol [2][4] |

| CAS Number | 516-72-3[1][4][6] |

| Synonyms | (20S)-20-Hydroxycholesterol, Cholest-5-ene-3β,20α-diol[1] |

For the deuterated analogue, this compound:

| Property | Value |

| Chemical Formula | C27H39D7O2[7][8] |

| Molecular Weight | 409.70 g/mol [7] |

Proposed Synthesis of this compound

While the exact commercial synthesis protocols are proprietary, a chemically sound and plausible multi-step synthesis can be proposed based on established stereoselective reactions and isotopic labeling methods. The following protocol outlines a logical pathway starting from a readily available cholesterol derivative.

Experimental Workflow

The overall synthetic strategy involves three main stages:

-

Side-Chain Deuteration: Introduction of seven deuterium atoms at the terminus of the cholesterol side chain.

-

Oxidation to 20-Ketocholesterol: Conversion of the C-20 position to a ketone.

-

Stereoselective Reduction: Reduction of the 20-keto group to a 20α-hydroxyl group using a deuterated reducing agent.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Cholesterol-d7 (Side-Chain Deuteration)

A plausible approach to introduce seven deuterium atoms at positions 25, 26, and 27 of the cholesterol side chain involves the degradation of the side chain to a C-22 aldehyde, followed by the introduction of a deuterated isopropyl group.

-

Protection of the 3β-hydroxyl group: The 3β-hydroxyl group of cholesterol is first protected, for example, as a tetrahydropyranyl (THP) ether, to prevent its reaction in subsequent steps.

-

Side-chain cleavage: The protected cholesterol is subjected to ozonolysis or another oxidative cleavage method to shorten the side chain and form a C-22 aldehyde.

-

Introduction of the deuterated fragment: The C-22 aldehyde can then be reacted with a deuterated Grignard reagent, such as isopropyl-d7-magnesium bromide (prepared from 2-bromopropane-d7), followed by dehydration and reduction to yield the fully saturated and deuterated side chain.

Step 2: Oxidation to 20-Ketocholesterol-d7

The deuterated cholesterol from the previous step is then oxidized at the C-20 position.

-

Deprotection: The protecting group on the 3β-hydroxyl group is removed.

-

Selective Oxidation: The C-20 position can be oxidized to a ketone. This can be achieved using various methods, including enzymatic oxidation with cholesterol side-chain cleavage enzyme (P450scc) or through chemical methods involving the formation of a 20-hydroperoxide followed by its decomposition.

Step 3: Stereoselective Reduction to this compound

The final step is the stereoselective reduction of the 20-keto group to the desired 20α-hydroxy configuration using a deuterated reducing agent.

-

Reaction Setup: The 20-ketocholesterol-d7 is dissolved in an appropriate organic solvent, such as chloroform (B151607) or ethyl acetate.

-

Two-Phase System: An aqueous solution of calcium chloride is added to create a two-phase system. The presence of calcium ions is reported to enhance the stereoselectivity towards the 20α-isomer by forming a complex that favors hydride attack from a specific face.

-

Reduction: The reaction mixture is cooled (e.g., to -20°C), and a solution of sodium borodeuteride (NaBD4) in a suitable solvent (e.g., ethanol) is added slowly. The use of NaBD4 introduces a deuterium atom at the C-20 position.

-

Workup and Purification: After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography to yield pure this compound.

Analytical Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its structure and isotopic purity.

Table 1: Expected Analytical Data for this compound

| Analysis | Expected Result |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of the deuterated compound (e.g., [M+H]+ at m/z 410.7). Fragmentation pattern consistent with the structure. |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Absence or significant reduction of signals corresponding to the protons at the deuterated positions. |

| ²H NMR: Signals corresponding to the deuterium atoms at the labeled positions. | |

| ¹³C NMR: Signals for the carbon atoms bonded to deuterium will be observed as multiplets due to C-D coupling. | |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high chemical purity. |

| Isotopic Purity | Determined by mass spectrometry, expected to be >98%. |

Biological Significance: Role in Hedgehog Signaling

20α-hydroxycholesterol is a known endogenous activator of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and adult tissue homeostasis. It acts by binding to the Smoothened (Smo) receptor, an integral membrane protein.

Caption: Hedgehog signaling pathway activation by 20α-hydroxycholesterol.

In the absence of a Hedgehog ligand, the Patched (PTCH1) receptor inhibits Smoothened (SMO). This allows for the phosphorylation and cleavage of the GLI family of transcription factors, which then act as transcriptional repressors. When 20α-hydroxycholesterol (or a Hedgehog ligand) binds to PTCH1, the inhibition of SMO is relieved. Activated SMO then prevents the cleavage of GLI proteins, which can then translocate to the nucleus and activate the transcription of target genes.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological relevance of this compound. The proposed synthetic route, based on established chemical principles, offers a viable pathway for the preparation of this important isotopically labeled compound. The availability of this compound is crucial for advancing our understanding of steroid metabolism and the intricate roles of oxysterols in cellular signaling pathways, thereby supporting research and development in various therapeutic areas.

References

- 1. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence that Compound I is the active species in both the hydroxylase and lyase steps by which P450scc converts cholesterol to pregnenolone: EPR/ENDOR/cryoreduction/annealing studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric reduction of steroidal 20-ketones: chemical synthesis of corticosteroid derivatives containing the 20 alpha, 21-diol and 17 alpha, 20 alpha, 21-triol side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One‐Step Chemo‐, Regio‐ and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Metal‐Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A novel synthetic approach to (20R)- and (20S)-21-hydroxy steroids. Synthesis of a marine sterol 21-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 20α-Hydroxy Cholesterol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological significance of 20α-Hydroxy Cholesterol-d7. This deuterated form of 20α-Hydroxy Cholesterol serves as a valuable tool in metabolic research, particularly in studies involving the Hedgehog signaling pathway and as an internal standard for mass spectrometry-based quantification.

Core Physicochemical Properties

This compound is a synthetic, isotopically labeled version of the endogenous oxysterol, 20α-Hydroxy Cholesterol. The incorporation of seven deuterium (B1214612) atoms increases its molecular weight, allowing for its use as an internal standard in quantitative mass spectrometry assays.

Table 1: Physicochemical Data for this compound and its Non-deuterated Analog

| Property | This compound | 20α-Hydroxy Cholesterol (for comparison) |

| Molecular Formula | C27H39D7O2[1] | C27H46O2[2][3] |

| Molecular Weight | 409.70 g/mol [1] | 402.65 g/mol [2][4][5] |

| Appearance | Solid | White to off-white solid |

| Melting Point | Not available | 136-137 °C[4][5] |

| Boiling Point | Not available | 512.3±23.0 °C (Predicted)[5] |

| Solubility | Not available | Soluble in DMSO and Ethanol[5][6] |

| Storage Conditions | -20°C | -20°C Freezer[4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (of 20α-Hydroxy Cholesterol)

While specific NMR data for the d7 variant is not provided, the spectra for the non-deuterated 20α-Hydroxy Cholesterol have been reported. The 1H and 13C NMR spectra would be expected to be very similar, with the primary difference being the absence of signals from the deuterated positions and potential minor isotopic shifts on neighboring nuclei.

Mass Spectrometry (MS)

In mass spectrometry, this compound is primarily used as an internal standard. Its fragmentation pattern is expected to be similar to that of 20α-Hydroxy Cholesterol, with a mass shift corresponding to the seven deuterium atoms. The common fragmentation of sterols involves the loss of water and cleavage of the side chain.

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the synthesis, purification, and analysis of this compound.

Synthesis of Deuterated Sterols

The synthesis of deuterated sterols like this compound typically involves introducing deuterium atoms at specific positions of a cholesterol precursor. While a specific protocol for this compound is not publicly detailed, a general approach involves:

-

Starting Material Selection: A suitable cholesterol precursor is chosen.

-

Deuterium Labeling: Deuterium is introduced through methods such as base-catalyzed exchange in the presence of deuterium oxide or reduction with deuterium-labeled reagents like sodium borodeuteride.[7] For labeling the side chain, specific synthetic routes targeting those positions would be employed.

-

Hydroxylation: A hydroxyl group is introduced at the C20α position, often through enzymatic or chemical methods.

-

Purification: The final product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This compound is an ideal internal standard for the quantification of endogenous 20α-Hydroxy Cholesterol and other oxysterols in biological matrices.

Sample Preparation:

-

Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, tissue homogenate) using a suitable solvent system, such as a modified Bligh-Dyer method.[8]

-

Internal Standard Spiking: A known amount of this compound is added to the sample at the beginning of the extraction process to account for sample loss and matrix effects.

-

Solid-Phase Extraction (SPE): The lipid extract is often cleaned up using a silica-based SPE column to remove interfering substances. The sterol fraction is eluted with a suitable solvent mixture.[8]

LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted sterols are separated on a reverse-phase C18 column using a gradient elution with a mobile phase typically consisting of methanol, acetonitrile, and water with additives like ammonium (B1175870) acetate (B1210297) or formic acid.[9][10]

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.[10][11]

Biological Significance: Role in Hedgehog Signaling

20α-Hydroxy Cholesterol is recognized as an important endogenous signaling molecule, particularly for its role as an allosteric activator of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway.[12]

Mechanism of Action:

The Hedgehog signaling pathway is crucial for embryonic development and is implicated in various cancers when dysregulated.[12][13] The binding of the Hedgehog ligand to its receptor Patched (PTCH) relieves the inhibition of Smoothened (Smo). 20α-Hydroxy Cholesterol can directly bind to the extracellular cysteine-rich domain (CRD) of Smo, promoting its activation and downstream signaling cascade, ultimately leading to the activation of Gli transcription factors.[14] This activation is stereoselective, with the 20(S) isomer being the active form.

Visualizations

Hedgehog Signaling Pathway

Caption: Activation of the Hedgehog signaling pathway by 20α-Hydroxy Cholesterol.

Experimental Workflow for Oxysterol Analysis

Caption: General workflow for the quantification of oxysterols using a deuterated internal standard.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. echemi.com [echemi.com]

- 5. 20a-Hydroxycholesterol , ≥98% , 516-72-3 - CookeChem [cookechem.com]

- 6. 20ALPHA-HYDROXYCHOLESTEROL | 516-72-3 [chemicalbook.com]

- 7. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scifac.hku.hk [scifac.hku.hk]

- 12. Cholesterol and its derivatives in Sonic Hedgehog signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hedgehog signaling and its molecular perspective with cholesterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

20α-Hydroxy Cholesterol-d7 certificate of analysis and purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 20α-Hydroxy Cholesterol-d7, a deuterated analog of the biologically active oxysterol, 20α-Hydroxy Cholesterol. This document details its certificate of analysis, purity, and the experimental protocols used for its characterization. Furthermore, it elucidates the critical role of its non-deuterated counterpart in the Hedgehog signaling pathway, a crucial regulator of embryonic development and a therapeutic target in oncology.

Certificate of Analysis and Purity

While a specific certificate of analysis for a single batch of this compound is proprietary to the manufacturer, this section provides a summary of typical quality control specifications and analytical results based on publicly available data for closely related deuterated sterols and the non-deuterated parent compound.[1][2] Reputable suppliers consistently produce this internal standard to a high degree of purity.

Table 1: Representative Certificate of Analysis Data for this compound

| Parameter | Specification | Typical Result | Analytical Method |

| Identity | |||

| Molecular Formula | C₂₇H₃₉D₇O₂ | Confirmed | Mass Spectrometry |

| Molecular Weight | 409.70 | 409.70 | Mass Spectrometry |

| Proton NMR | Conforms to structure | Conforms | ¹H NMR Spectroscopy |

| Purity | |||

| HPLC/ELSD (AUC) | ≥98% | >99% | High-Performance Liquid Chromatography with Evaporative Light Scattering Detection |

| TLC | >99% | One major spot | Thin-Layer Chromatography |

| Deuterated Forms (d₁-d₇) | ≥99% | Confirmed | Mass Spectrometry |

| Physical Properties | |||

| Physical State | White to off-white solid | Conforms | Visual Inspection |

| Solubility | Soluble in ethanol | Conforms | Solubilization Test |

| Storage | |||

| Recommended Storage | -20°C | - | - |

Note: The data presented in this table is a composite based on typical specifications for deuterated sterols and should not be considered as a certificate of analysis for a specific lot.

Experimental Protocols

The characterization of this compound relies on a suite of analytical techniques to ensure its identity, purity, and stability. The following are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

HPLC-ELSD is a standard method for assessing the purity of non-volatile compounds like this compound.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and an evaporative light scattering detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of organic solvents such as acetonitrile (B52724) and methanol (B129727) with water is commonly employed.

-

Flow Rate: Approximately 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

ELSD Settings:

-

Nebulizer Temperature: e.g., 30°C

-

Evaporator Temperature: e.g., 50°C

-

Gas Flow (Nitrogen): e.g., 1.5 L/min

-

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., ethanol) and injected into the HPLC system. The compound is separated from any impurities on the column, and the eluent is directed to the ELSD. The detector measures the light scattered by the analyte particles after nebulization and solvent evaporation. The purity is determined by the area under the curve (AUC) of the main peak relative to the total area of all peaks.

Thin-Layer Chromatography (TLC)

TLC is a qualitative method used to rapidly assess the purity and identify the presence of impurities.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) in a 2:1 ratio.[1]

-

Sample Preparation: A small amount of the compound is dissolved in a volatile solvent.

-

Procedure: The dissolved sample is spotted onto the TLC plate. The plate is then placed in a developing chamber containing the mobile phase. As the solvent moves up the plate by capillary action, the compound and any impurities are separated based on their differential partitioning between the stationary and mobile phases.

-

Visualization: The plate is visualized under UV light (if the compound is UV active) and then stained with a suitable reagent, such as phosphomolybdic acid or potassium permanganate, followed by gentle heating to reveal the spots. A single major spot indicates high purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution of this compound.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography (LC-MS) or gas chromatography (GC-MS) system.

-

Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for LC-MS.

-

Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

-

Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound, confirming its molecular weight. The isotopic pattern will also be analyzed to confirm the degree of deuterium (B1214612) incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for confirming the chemical structure of the molecule.

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

-

Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectrum shows signals corresponding to the different protons in the molecule.

-

Analysis: The chemical shifts, integration, and coupling patterns of the signals are compared to the expected spectrum for 20α-Hydroxy Cholesterol to confirm that the structure is correct. The absence of signals at specific positions can confirm the location of the deuterium atoms.

Signaling Pathways

20(S)-Hydroxycholesterol, the non-deuterated form of this compound, is a known allosteric activator of the Hedgehog (Hh) signaling pathway.[3] This pathway is fundamental in embryonic development and its dysregulation is implicated in various cancers. 20(S)-Hydroxycholesterol acts on the Smoothened (Smo) receptor, a key component of the Hh pathway.[4]

Canonical Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched1 (Ptch1) receptor. This binding relieves the Ptch1-mediated inhibition of Smoothened (Smo), allowing Smo to translocate to the primary cilium and become active. Activated Smo then initiates a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors, which translocate to the nucleus and regulate the expression of Hh target genes. 20(S)-Hydroxycholesterol can activate this pathway by directly binding to and activating Smo.[4][5]

Caption: Canonical Hedgehog signaling pathway activation by Shh ligand or 20α-Hydroxy Cholesterol.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound purity.

Caption: A typical experimental workflow for the purity analysis of this compound.

References

A Technical Guide to 20α-Hydroxy Cholesterol-d7 for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 20α-Hydroxy Cholesterol-d7, a deuterated analog of the biologically active oxysterol, 20α-Hydroxy Cholesterol. This guide is intended for researchers, scientists, and drug development professionals interested in the procurement, application, and technical details of this stable isotope-labeled compound. The primary application of this compound is as an internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices using mass spectrometry.

Commercial Suppliers and Product Specifications

For researchers looking to source this compound, several commercial suppliers offer this compound. The table below summarizes the available information from prominent vendors. It is important to note that catalog numbers, product sizes, and availability may vary, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Product Name | Molecular Formula | Molecular Weight | Notes |

| Santa Cruz Biotechnology | This compound | C₂₇H₃₉D₇O₂ | 409.70 | For research use only. |

| Pharmaffiliates | This compound | C₂₇H₃₉D₇O₂ | 409.7 | A metabolite of Cholesterol. |

This table is based on publicly available information and may not be exhaustive. Researchers are encouraged to contact suppliers directly for detailed specifications and certificates of analysis.

The Role of 20α-Hydroxy Cholesterol in the Hedgehog Signaling Pathway

The non-deuterated form, 20α-Hydroxy Cholesterol (also known as 20(S)-Hydroxycholesterol), is a known allosteric activator of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway. The Hedgehog pathway is a critical signaling cascade involved in embryonic development, tissue homeostasis, and cancer. The activation of Smo by 20(S)-Hydroxycholesterol occurs at a site distinct from the binding site of the canonical antagonist, cyclopamine. This activation leads to the downstream signaling cascade that ultimately results in the regulation of target gene expression. The use of this compound as an internal standard is crucial for studies aiming to quantify the endogenous levels of 20α-Hydroxy Cholesterol and understand its role in modulating the Hedgehog pathway in various physiological and pathological contexts.

Below is a diagram illustrating the activation of the Hedgehog signaling pathway by 20(S)-Hydroxycholesterol.

Experimental Protocol: Quantification of 20α-Hydroxy Cholesterol using LC-MS/MS with a Deuterated Internal Standard

The following protocol provides a general framework for the quantification of 20α-Hydroxy Cholesterol in biological samples, such as plasma or cell lysates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This method is adapted from established protocols for oxysterol analysis.

1. Sample Preparation and Lipid Extraction:

-

Internal Standard Spiking: To each sample (e.g., 100 µL of plasma), add a known amount of this compound in a suitable solvent (e.g., ethanol). The amount of the internal standard should be optimized based on the expected concentration range of the endogenous analyte.

-

Protein Precipitation and Lipid Extraction: A common method is the addition of a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) to the sample, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous layers. The organic layer is then collected.

-

Solvent Evaporation: The collected organic solvent is evaporated to dryness under a stream of nitrogen gas.

2. Derivatization (Optional but Recommended for Improved Sensitivity):

-

To enhance ionization efficiency and chromatographic separation, the dried lipid extract can be derivatized. A common derivatization agent for sterols is acetyl chloride in chloroform, which converts the hydroxyl groups to acetyl esters.

-

After the reaction, the derivatization reagents are removed by evaporation.

3. LC-MS/MS Analysis:

-

Reconstitution: The dried, derivatized sample is reconstituted in a suitable solvent compatible with the LC mobile phase (e.g., methanol/chloroform).

-

Chromatographic Separation: Separation is typically achieved using a reverse-phase C18 column with a gradient elution of mobile phases such as water with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol with formic acid.

-

Mass Spectrometry Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both the native 20α-Hydroxy Cholesterol and the deuterated internal standard (this compound) are monitored.

-

The MRM transitions would need to be optimized for the specific instrument and derivatization method used. For the d7-labeled standard, the precursor and product ions will have a mass shift of +7 atomic mass units compared to the unlabeled analyte.

-

-

Quantification: The concentration of endogenous 20α-Hydroxy Cholesterol is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of non-deuterated 20α-Hydroxy Cholesterol and a fixed concentration of the d7-internal standard.

Below is a workflow diagram for the quantification of 20α-Hydroxy Cholesterol.

Conclusion

This compound is an essential tool for researchers studying the roles of its non-deuterated counterpart in biological systems, particularly in the context of the Hedgehog signaling pathway. Its use as an internal standard allows for precise and accurate quantification, which is critical for understanding the subtle changes in oxysterol metabolism in health and disease. This guide provides a foundational understanding of the available commercial sources, the biological relevance of 20α-Hydroxy Cholesterol, and a general protocol for its application in quantitative mass spectrometry. Researchers are encouraged to consult the specific literature and supplier documentation for further details and optimization of their experimental procedures.

An In-depth Technical Guide to Structural Analogues of 20α-Hydroxycholesterol for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

20α-hydroxycholesterol (20S-OHC) is an important oxysterol, a hydroxylated derivative of cholesterol, that plays a significant role in various biological processes. It is a key endogenous signaling molecule, notably acting as an allosteric activator of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway. The Hedgehog pathway is crucial during embryonic development and has been implicated in the progression of various cancers. Beyond its role in Hh signaling, 20S-OHC and its analogues exhibit a range of other biological activities, including the promotion of osteogenesis (bone formation), making them promising candidates for therapeutic development.

This technical guide provides a comprehensive overview of the structural analogues of 20α-hydroxycholesterol, their biological activities, and the experimental protocols used to evaluate them. The information is intended to serve as a valuable resource for researchers actively engaged in the fields of developmental biology, cancer research, and regenerative medicine.

Structural Analogues of 20α-Hydroxycholesterol and Their Biological Activities

A variety of structural analogues of 20α-hydroxycholesterol have been identified or synthesized to probe their structure-activity relationships and explore their therapeutic potential. These analogues typically involve modifications to the hydroxyl group at the C20 position, alterations in the sterol side chain, or modifications to the steroid nucleus. Their biological activities are most prominently characterized by their ability to modulate the Hedgehog signaling pathway and to induce osteogenic differentiation.

Quantitative Data on Biological Activities

The following table summarizes the quantitative biological activity data for 20α-hydroxycholesterol and its key structural analogues. The primary measure of activity in the context of the Hedgehog pathway is the half-maximal effective concentration (EC50) for the induction of a Gli-dependent reporter gene, typically measured using a luciferase assay in NIH/3T3 cells.

| Compound | Structure (Modification from Cholesterol) | Biological Activity | EC50/IC50 (Hedgehog Signaling) | Other Notable Activities |

| 20α-Hydroxycholesterol (20S-OHC) | Hydroxyl group at C20 (S-configuration) | Allosteric activator of Smoothened | ~3 µM | Potent osteogenic agent |

| 20β-Hydroxycholesterol (20R-OHC) | Hydroxyl group at C20 (R-configuration) | Inactive at Smoothened | - | |

| 22(S)-Hydroxycholesterol | Hydroxyl group at C22 (S-configuration) | Activator of Hedgehog signaling | Not specified | Osteogenic activity |

| 22(R)-Hydroxycholesterol | Hydroxyl group at C22 (R-configuration) | Activator of Hedgehog signaling | Not specified | Osteogenic activity |

| 24(S)-Hydroxycholesterol | Hydroxyl group at C24 (S-configuration) | Activator of Hedgehog signaling | Not specified | |

| 25-Hydroxycholesterol | Hydroxyl group at C25 | Activator of Hedgehog signaling | Not specified | Antiviral and immunomodulatory effects |

| 20(S)-OHC-Pent | Pentyl group modification on the side chain | Activator of Hedgehog signaling | 0.84 µM | |

| 20(R)-OHC-Pent | Pentyl group modification on the side chain | Weak activator of Hedgehog signaling | 26.3 µM | |

| 22-Azacholesterol | Nitrogen substitution in the side chain | Inhibitor of Hedgehog signaling | IC50 of ~3 µM |

Signaling Pathways

Hedgehog Signaling Pathway

20α-Hydroxycholesterol and its active analogues are allosteric modulators of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. In the absence of a Hedgehog ligand, the receptor Patched (Ptch) inhibits Smo. Upon binding of a Hedgehog ligand to Ptch, this inhibition is relieved, allowing Smo to become active. Active Smo then initiates a downstream signaling cascade that leads to the activation of the Gli family of transcription factors, which in turn regulate the expression of target genes involved in cell proliferation, differentiation, and survival.

Oxysterols like 20S-OHC bind to the extracellular cysteine-rich domain (CRD) of Smo, promoting its activation and accumulation in the primary cilium, a crucial organelle for Hedgehog signal transduction.

Methodological & Application

Application Note: Quantification of 20α-Hydroxy Cholesterol in Biological Matrices using 20α-Hydroxy Cholesterol-d7 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

20α-Hydroxy Cholesterol is an oxidized derivative of cholesterol, belonging to the class of molecules known as oxysterols. It is a biologically active molecule that has been identified in various tissues, including the brain and placenta.[1] 20α-Hydroxy Cholesterol is implicated in several key signaling pathways, acting as an activator of the Hedgehog signaling pathway and the Liver X Receptor (LXR).[2] Its involvement in these pathways suggests a role in critical cellular processes such as differentiation, cholesterol homeostasis, and lipid metabolism. Given its low abundance and significant biological roles, accurate and precise quantification of 20α-Hydroxy Cholesterol in biological matrices is essential for understanding its physiological and pathological functions.

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible results, as it effectively compensates for variations in sample preparation and matrix effects.[3] 20α-Hydroxy Cholesterol-d7, a deuterated analog of 20α-Hydroxy Cholesterol, serves as an ideal internal standard as it shares nearly identical physicochemical properties with the analyte, ensuring co-elution and similar ionization behavior. This application note provides a detailed protocol for the quantification of 20α-Hydroxy Cholesterol in biological samples using this compound as an internal standard.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a representative method for extracting oxysterols from a biological matrix such as plasma or cell lysate.

-

Reagents and Materials:

-

Biological sample (e.g., 100 µL plasma or cell lysate)

-

This compound internal standard solution (in methanol)

-

Methyl tert-butyl ether (MTBE)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

To 100 µL of the biological sample in a glass tube, add a known amount of this compound internal standard solution.

-

Add 1.5 mL of a 2:1 (v/v) mixture of MTBE and methanol.

-

Vortex the mixture vigorously for 2 minutes.

-

Add 0.5 mL of deionized water to induce phase separation.

-

Vortex again for 1 minute.

-

Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for oxysterol analysis.[3][4] Instrument conditions should be optimized for the specific system being used.

-

Liquid Chromatography (LC) System:

-

Column: A C18 or phenyl-hexyl column (e.g., 2.1 x 100 mm, 2.7 µm) is suitable for the separation of oxysterols.[3]

-

Mobile Phase A: Deionized water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient Elution:

-

0-1 min: 80% B

-

1-10 min: Gradient to 95% B

-

10-12 min: Hold at 95% B

-

12-12.1 min: Return to 80% B

-

12.1-15 min: Re-equilibration at 80% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) System:

-

Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[3]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The following are deduced MRM transitions based on the molecular weights of 20α-Hydroxy Cholesterol (402.7 g/mol ) and this compound (409.7 g/mol ) and common fragmentation patterns of hydroxysterols (loss of water).[5]

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 20α-Hydroxy Cholesterol | 385.3 | 367.3 | 50 | 15 |

| This compound | 392.3 | 374.3 | 50 | 15 |

Note: The precursor ion [M+H-H₂O]⁺ is commonly observed for hydroxysterols. The product ion corresponds to a subsequent loss of water. These transitions should be optimized on the specific mass spectrometer being used.

Data Presentation

The following table summarizes the expected quantitative performance of the LC-MS/MS method for 20α-Hydroxy Cholesterol, based on typical validation results for similar oxysterol assays.[3][6]

| Parameter | Expected Performance |

| Linearity | |

| Calibration Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Precision (%CV) | |

| Intra-day | < 15% |

| Inter-day | < 15% |

| Accuracy (% Bias) | |

| Intra-day | ± 15% |

| Inter-day | ± 15% |

| Recovery | 85 - 115% |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of 20α-Hydroxy Cholesterol.

Signaling Pathways

Hedgehog Signaling Pathway

References

- 1. The detection of 20S-hydroxycholesterol in extracts of rat brains and human placenta by a gas chromatograph/mass spectrometry technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types [mdpi.com]

- 4. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY DETERMINATION OF PLASMA 24S-HYDROXYCHOLESTEROL WITH CHROMATOGRAPHIC SEPARATION OF 25-HYDROXYCHOLESTEROL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

Application Notes and Protocols for Steroid Profiling using LC-MS/MS with 20α-Hydroxy Cholesterol-d7 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive and detailed protocol for the simultaneous quantification of a broad panel of steroid hormones in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed for high sensitivity and specificity, incorporating 20α-Hydroxy Cholesterol-d7 as an internal standard to ensure accurate and reliable quantification.

Introduction

The accurate measurement of steroid hormones is crucial for diagnosing and monitoring a wide range of endocrine disorders, as well as for advancing research in drug development. Steroid hormones, all derived from cholesterol, are key regulators of numerous physiological processes, including metabolism, inflammation, and reproduction. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis, offering superior specificity and sensitivity compared to traditional immunoassay methods, which can be prone to cross-reactivity.[1]

This protocol details a robust workflow, from sample preparation to data acquisition, for the simultaneous analysis of key androgens, estrogens, glucocorticoids, and mineralocorticoids. The use of a deuterated internal standard, this compound, which is structurally similar to the steroid backbone, allows for effective correction of matrix effects and variations in sample processing, thereby enhancing the accuracy of the quantification.

Experimental Protocols

Sample Preparation: Supported Liquid Extraction (SLE)

This protocol utilizes Supported Liquid Extraction (SLE) for its efficiency in removing matrix interferences and concentrating the steroid analytes from serum samples.

Materials:

-

Human serum samples, calibrators, and quality control samples

-

This compound internal standard working solution

-

96-well Supported Liquid Extraction (SLE) plate

-

Methyl tert-butyl ether (MTBE)

-

Acetonitrile (B52724) (ACN)

-

Methanol (MeOH)

-

LC-MS grade water

-

96-well collection plate

-

Plate sealer

-

Centrifuge with 96-well plate compatibility

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment: Thaw serum samples, calibrators, quality controls, and the internal standard working solution on ice. Vortex each to ensure homogeneity.[1]

-

Aliquoting: In a 96-well plate, aliquot 100 µL of each serum sample, calibrator, and quality control.[1]

-

Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each well.

-

Protein Precipitation: Add 200 µL of acetonitrile to each well. Vortex the plate for 1 minute to precipitate proteins.[1]

-

Loading onto SLE Plate: Load the entire content of each well onto the 96-well SLE plate. Allow 5 minutes for the samples to be absorbed by the sorbent.[1]

-

Elution: Place a 96-well collection plate under the SLE plate. Add 1 mL of MTBE to each well and allow it to percolate through the sorbent via gravity.

-

Evaporation: Dry the eluate in the collection plate under a gentle stream of nitrogen at 45°C.[1]

-

Reconstitution: Reconstitute the dried residue in 100 µL of a 50:50 (v/v) methanol/water solution. Seal the plate and vortex for 1 minute. The samples are now ready for LC-MS/MS analysis.[1]

Liquid Chromatography Conditions

-

LC System: High-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A reversed-phase column, such as a Kinetex C18 (150 x 2.1 mm; 2.6 µm), is recommended for optimal separation of steroid isomers.

-

Mobile Phase A: 0.1% formic acid in LC-MS grade water

-

Mobile Phase B: 0.1% formic acid in methanol

-

Gradient Elution:

-

Start at 55% B for 2 minutes.

-

Increase to 100% B over 6 minutes.

-

Hold at 100% B for 2 minutes.

-

Return to 55% B in 0.1 minutes and re-equilibrate for 4.9 minutes.

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 20 µL

Mass Spectrometry Conditions

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

-

Ionization Mode: ESI operated in both positive and negative modes for comprehensive steroid coverage.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) will be used for quantification.

-

Source Temperature: 600°C

-

Ion Spray Voltage: +5500 V (positive mode) and -4500 V (negative mode)

Data Presentation

Quantitative Performance

The following table summarizes the typical lower limits of quantification (LLOQ) for a panel of steroids using a similar LC-MS/MS methodology. These values should be established and validated on the specific instrumentation used.

| Steroid | LLOQ (ng/mL) |

| Aldosterone | 0.05 |

| Androstenedione | 0.1 |

| Corticosterone | 0.2 |

| Cortisol | 1.0 |

| Cortisone | 0.2 |

| Dehydroepiandrosterone (DHEA) | 0.2 |

| 11-Deoxycortisol | 0.1 |

| Estradiol | 0.005 |

| Estriol | 0.01 |

| Estrone | 0.01 |

| 17-Hydroxyprogesterone | 0.1 |

| Progesterone | 0.1 |

| Testosterone | 0.05 |

Data adapted from similar validated LC-MS/MS methods for steroid profiling.

MRM Transitions

The table below provides representative MRM transitions for a panel of steroids and the proposed transition for the internal standard, this compound. It is crucial to optimize these parameters on the specific mass spectrometer being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Internal Standard | |||

| This compound | 409.4 | 372.4 | Positive |

| Androgens | |||

| Androstenedione | 287.2 | 97.1 | Positive |

| Dehydroepiandrosterone (DHEA) | 289.2 | 253.2 | Positive |

| Testosterone | 289.2 | 97.1 | Positive |

| Estrogens | |||

| Estradiol | 271.2 | 145.1 | Negative |

| Estriol | 287.2 | 145.1 | Negative |

| Estrone | 269.2 | 145.1 | Negative |

| Glucocorticoids | |||

| Corticosterone | 347.2 | 121.1 | Positive |

| Cortisol | 363.2 | 121.1 | Positive |

| Cortisone | 361.2 | 163.1 | Positive |

| 11-Deoxycortisol | 347.2 | 97.1 | Positive |

| Mineralocorticoids | |||

| Aldosterone | 361.2 | 331.2 | Positive |

| Progestins | |||

| 17-Hydroxyprogesterone | 331.2 | 97.1 | Positive |

| Progesterone | 315.2 | 97.1 | Positive |

Note on the internal standard MRM: The proposed transition for this compound is based on the neutral loss of water and fragmentation of the deuterated side chain. This should be confirmed experimentally.

Visualizations

Steroidogenesis Signaling Pathway

Caption: Simplified human steroidogenesis pathway.

Experimental Workflow

Caption: LC-MS/MS experimental workflow for steroid profiling.

References

Application Note: Quantitative Analysis of 20α-Hydroxy Cholesterol-d7 in Tissues using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

20α-Hydroxy Cholesterol is an important oxysterol involved in various physiological and pathological processes. Its accurate quantification in tissue samples is crucial for understanding its role in steroidogenesis, neurodegenerative diseases, and other metabolic disorders. This application note provides a detailed protocol for the sample preparation and analysis of 20α-Hydroxy Cholesterol-d7, a commonly used internal standard for the quantification of endogenous 20α-Hydroxy Cholesterol, in various tissue matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation, ensuring high accuracy and reproducibility.[1][2]

The described methodology involves tissue homogenization, lipid extraction using a modified liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol, and subsequent analysis by LC-MS/MS. This method is designed to be robust and applicable to a range of tissue types.

Experimental Protocols

A generalized workflow for the preparation of tissue samples for this compound analysis is presented below. This can be adapted based on the specific tissue type and available laboratory equipment.

Caption: General workflow for tissue sample preparation and analysis.

Tissue Homogenization

-

Weigh approximately 100 mg of frozen tissue.

-

Add the tissue to a 2 mL tube containing ceramic beads and 1 mL of ice-cold Phosphate Buffered Saline (PBS).

-

Homogenize the tissue using a mechanical homogenizer (e.g., bead beater) until a uniform homogenate is achieved. Keep samples on ice to minimize enzymatic activity.[1]

-

Record the final volume of the homogenate.

Lipid Extraction (Liquid-Liquid Extraction - LLE)

This protocol is based on the widely used Folch or Bligh-Dyer methods for lipid extraction.[3][4][5][6][7][8] An alternative using methyl tert-butyl ether (MTBE) is also effective and can reduce the use of chlorinated solvents.[9][10]

-

To a known volume of tissue homogenate (e.g., 200 µL), add the internal standard, this compound, at a known concentration.

-

Add 3 volumes of a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Add 1 volume of water to induce phase separation.

-

Vortex for 30 seconds and then centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer to a clean tube.

-

Dry the extracted lipids under a gentle stream of nitrogen at 30-40°C.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Lipid Extraction (Solid-Phase Extraction - SPE)

SPE can be used as a cleanup step after LLE or as the primary extraction method to isolate sterols.[1][7][11][12][13][14][15]

-

Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

-

After spiking the tissue homogenate with the internal standard, precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 70:30 v/v) to remove polar interferences.

-

Elute the this compound and other sterols with 3 mL of methanol or acetonitrile.

-

Dry the eluate under a stream of nitrogen and reconstitute as described in the LLE protocol.

LC-MS/MS Analysis

The analysis is typically performed on a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8][9][16][17][18]

Typical LC Conditions

| Parameter | Value |

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Methanol (1:1) with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | Start at 50% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

Typical MS Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | To be optimized for 20α-Hydroxy Cholesterol and this compound |

Note: The specific MRM transitions for 20α-Hydroxy Cholesterol and its d7 analog need to be determined by direct infusion of the analytical standards.

Data Presentation

The following tables summarize typical validation and quantitative data expected from the analysis of oxysterols in tissue samples. The values are illustrative and should be determined for each specific assay.

Table 1: Method Validation Parameters

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | [2][9] |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | [18] |

| Intra-day Precision (%CV) | < 15% | [9][10] |

| Inter-day Precision (%CV) | < 15% | [9][10] |

| Recovery (%) | 85 - 115% | [9][10] |

Table 2: Illustrative Quantitative Data for Oxysterols in Various Tissues

| Tissue Type | Analyte | Concentration Range (ng/g tissue) | Reference |

| Brain | 24(S)-Hydroxycholesterol | 20 - 50 | [12] |

| Liver | 27-Hydroxycholesterol | 5 - 20 | [9][10] |

| Placenta | Various Oxysterols | 1 - 10 | [11] |

| Plasma | 24(S)-Hydroxycholesterol | 1 - 200 ng/mL | [18] |

Note: Specific concentrations of 20α-Hydroxy Cholesterol will vary depending on the tissue and physiological state.

Signaling Pathway and Logical Relationships

The accurate measurement of 20α-Hydroxy Cholesterol is important for understanding its role in various biological pathways. For instance, it is an intermediate in steroid hormone biosynthesis.

Caption: Simplified steroidogenesis pathway showing the role of 20α-Hydroxy Cholesterol.

This application note provides a comprehensive guide for the sample preparation and LC-MS/MS analysis of this compound in tissue samples. The detailed protocols for LLE and SPE, along with the specified analytical conditions, offer a robust framework for researchers. The use of a deuterated internal standard ensures the reliability of quantitative results, which is essential for advancing research in areas where oxysterol metabolism plays a critical role.

References

- 1. researchgate.net [researchgate.net]

- 2. scifac.hku.hk [scifac.hku.hk]

- 3. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mmpc.org [mmpc.org]

- 5. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]

- 6. agilent.com [agilent.com]

- 7. lipidmaps.org [lipidmaps.org]

- 8. lipidmaps.org [lipidmaps.org]

- 9. mdpi.com [mdpi.com]

- 10. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry [frontiersin.org]

- 12. research.aston.ac.uk [research.aston.ac.uk]

- 13. Selective solid-phase extraction of cholesterol using molecularly imprinted polymers and its application in different biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 17. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 20α-Hydroxy Cholesterol-d7 in Lipidomics Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

20α-Hydroxy Cholesterol is a critical oxysterol, serving as an important intermediate in the biosynthesis of steroid hormones and acting as a signaling molecule in various cellular processes. Its deuterated analog, 20α-Hydroxy Cholesterol-d7, is an invaluable tool in lipidomics, particularly for accurate quantification of its endogenous, non-deuterated counterpart in biological samples using mass spectrometry-based techniques. This document provides detailed application notes and experimental protocols for the effective use of this compound as an internal standard in quantitative lipidomics studies.

Applications

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the precise quantification of 20α-Hydroxy Cholesterol in various biological matrices, including plasma, serum, tissues, and cell cultures. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for sample loss during extraction and variations in ionization efficiency, ensuring high accuracy and precision.

Key Applications Include:

-

Steroidogenesis Research: Quantifying 20α-Hydroxy Cholesterol levels to study the activity of enzymes involved in the steroid hormone biosynthesis pathway, such as the cholesterol side-chain cleavage enzyme (CYP11A1).

-

Hedgehog Signaling Pathway Studies: Investigating the role of 20α-Hydroxy Cholesterol as an endogenous allosteric activator of the Smoothened (Smo) receptor in the Hedgehog signaling pathway, which is crucial in embryonic development and cancer.[1][][3][4]

-

Drug Development: Assessing the effects of novel therapeutics on steroid metabolism and Hedgehog signaling by monitoring changes in 20α-Hydroxy Cholesterol concentrations.

-

Clinical Research: Exploring the potential of 20α-Hydroxy Cholesterol as a biomarker for various diseases, including endocrine disorders and cancers.

Data Presentation

The following tables summarize proposed quantitative parameters for the analysis of 20α-Hydroxy Cholesterol using this compound as an internal standard. These parameters are based on typical values for similar oxysterols and should be optimized for the specific instrumentation used.

Table 1: Proposed LC-MS/MS Parameters for 20α-Hydroxy Cholesterol Analysis

| Parameter | 20α-Hydroxy Cholesterol | This compound (Internal Standard) |

| Precursor Ion ([M+H-H₂O]⁺) | m/z 385.3 | m/z 392.4 |

| Product Ion 1 (Quantifier) | m/z 367.3 | m/z 374.4 |

| Product Ion 2 (Qualifier) | m/z 95.1 | m/z 95.1 |

| Collision Energy (eV) | 15-25 | 15-25 |

| Cone Voltage (V) | 30-40 | 30-40 |

Note: The exact m/z values and optimal collision energies should be determined empirically on the mass spectrometer being used. Fragmentation of the deuterated standard is expected to be similar to the non-deuterated analyte, with a mass shift corresponding to the number of deuterium (B1214612) atoms.

Table 2: Example Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient | 0-1 min: 30% B; 1-10 min: 30-100% B; 10-15 min: 100% B; 15.1-18 min: 30% B |

Experimental Protocols

Protocol 1: Quantification of 20α-Hydroxy Cholesterol in Plasma/Serum

This protocol describes a liquid-liquid extraction (LLE) method followed by LC-MS/MS analysis.

Materials:

-

This compound internal standard solution (e.g., 1 µg/mL in ethanol)

-

Plasma or serum samples

-

Methyl-tert-butyl ether (MTBE)

-

Methanol (B129727) (MeOH)

-

Water (LC-MS grade)

-

0.1% Formic acid in water and acetonitrile/isopropanol

-

Glass vials and centrifuge tubes

Procedure:

-

Sample Preparation:

-

Thaw plasma/serum samples on ice.

-

To 100 µL of plasma/serum in a glass tube, add 10 µL of the this compound internal standard solution.

-

Vortex briefly to mix.

-

-

Liquid-Liquid Extraction:

-

Add 300 µL of methanol to the sample, vortex for 30 seconds to precipitate proteins.

-

Add 1 mL of MTBE, and vortex for 1 minute.

-

Add 250 µL of water and vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully transfer the upper organic layer (containing the lipids) to a new glass tube.

-

-

Drying and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

-

Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase (e.g., 30% Mobile Phase B).

-

Vortex for 30 seconds and transfer to an LC autosampler vial.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Acquire data using the multiple reaction monitoring (MRM) mode with the transitions specified in Table 1.

-

Quantify the amount of 20α-Hydroxy Cholesterol by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

-

Protocol 2: Saponification for Total 20α-Hydroxy Cholesterol Measurement

To measure both free and esterified 20α-Hydroxy Cholesterol, a saponification step is required to hydrolyze the cholesteryl esters.

Materials:

-

Same as Protocol 1

-

1 M Potassium hydroxide (B78521) (KOH) in ethanol

Procedure:

-

Sample Preparation and Saponification:

-

To 100 µL of plasma/serum, add 10 µL of the this compound internal standard.

-

Add 1 mL of 1 M KOH in ethanol.

-

Vortex and incubate at 60°C for 1 hour to hydrolyze the esters.

-

Allow the sample to cool to room temperature.

-

-

Extraction:

-

Add 1 mL of water and 2 mL of hexane.

-

Vortex for 2 minutes.

-

Centrifuge at 2,000 x g for 10 minutes.

-

Transfer the upper hexane layer to a new tube.

-

Repeat the hexane extraction on the aqueous layer and combine the hexane fractions.

-

-

Drying, Reconstitution, and Analysis:

-

Proceed with steps 3 and 4 from Protocol 1.

-

Mandatory Visualizations

Caption: Workflow for the quantification of 20α-Hydroxy Cholesterol.

Caption: Role of 20α-Hydroxy Cholesterol in Steroidogenesis.

Caption: 20α-Hydroxy Cholesterol in Hedgehog Signaling.

References

Application Notes and Protocols: Cellular Uptake and Trafficking of Labeled 20α-Hydroxy Cholesterol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the cellular uptake and trafficking of 20α-Hydroxy Cholesterol (20α-OHC), a key oxysterol involved in various physiological processes. The use of labeled 20α-OHC analogs allows for the direct visualization and quantification of its subcellular localization and transport, offering valuable insights into its mechanism of action.

Introduction

20α-Hydroxy Cholesterol is an oxidized metabolite of cholesterol that acts as a signaling molecule in lipid metabolism, immune function, and developmental pathways.[1] Understanding how 20α-OHC is taken up by cells and transported to its sites of action is crucial for elucidating its biological functions and for the development of therapeutics targeting these pathways. This document outlines methodologies using a clickable alkynyl derivative of 20(S)-hydroxycholesterol, referred to as 20(S)-yne, for high-resolution imaging and trafficking studies.[1]

Key Applications

-

Visualization of Subcellular Localization: High-resolution imaging of 20α-OHC distribution within cellular organelles.

-

Trafficking Pathway Analysis: Elucidation of the routes and mechanisms of intracellular 20α-OHC transport.

-

Drug Discovery: Screening for and characterization of compounds that modulate 20α-OHC uptake and trafficking.

-

Disease Mechanism Studies: Investigating the role of aberrant 20α-OHC trafficking in various diseases.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the cellular uptake of a labeled 20α-Hydroxy Cholesterol analog, 20(S)-yne.

Table 1: Effect of Temperature on 20(S)-yne Uptake and Golgi Accumulation [1]

| Temperature (°C) | Relative Cellular Uptake (%) | Relative Golgi Accumulation (%) |

| 37 | 100 | 100 |

| 22 | Reduced | Reduced |

| 15 | Nearly Blocked | Nearly Blocked |

Table 2: Effect of ATP Depletion on 20(S)-yne Uptake [1]

| Treatment | Condition | Relative 20(S)-yne Uptake |

| Control | Normal ATP levels | 100% |

| Sodium Azide (B81097) + Deoxyglucose | ATP depletion | Significantly Inhibited |

Table 3: Effect of Lysosomal Inhibition on 20(S)-yne Accumulation in NPC1-/- CHO Cells [1]

| Cell Type | Treatment | Mean Fluorescence (Arbitrary Units) |

| Wild-type CHO | Untreated | ~50 |

| NPC1-/- CHO | Untreated | ~150 |

| NPC1-/- CHO | Chloroquine (100 µM) | ~250 |

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways influenced by 20α-Hydroxy Cholesterol and the general experimental workflow for its cellular trafficking studies.

Signaling pathways regulated by 20α-Hydroxy Cholesterol.

General workflow for visualizing cellular uptake of 20α-OHC.

Experimental Protocols

Protocol 1: Cellular Uptake and Visualization of 20α-Hydroxy Cholesterol using Click Chemistry

This protocol is adapted from a study that visualizes 20(S)-hydroxycholesterol by metabolic labeling with an alkynyl derivative (20(S)-yne) followed by a click chemistry reaction to attach a fluorophore.[1]

Materials:

-

Cell line of interest (e.g., Chinese Hamster Ovary (CHO) cells or NIH-3T3 cells)

-

Cell culture medium and supplements

-

Alkynyl-20α-Hydroxy Cholesterol (e.g., 20(S)-yne)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click reaction cocktail (containing a fluorescent azide probe, copper(II) sulfate, and a reducing agent)

-

Phosphate-buffered saline (PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope (confocal recommended)

Procedure:

-

Cell Plating: Seed cells on glass coverslips in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Metabolic Labeling:

-

Remove the culture medium and wash the cells once with PBS.

-

Add serum-free medium containing the desired concentration of alkynyl-20α-OHC (e.g., 1-10 µM).

-

For inhibitor studies, pre-incubate the cells with the inhibitor for a specific time before adding the labeled cholesterol.

-

Incubate the cells at 37°C for the desired time (e.g., 1-4 hours).

-

-

Fixation:

-

Remove the labeling medium and wash the cells twice with PBS.

-

Add the fixative solution and incubate for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Add the permeabilization buffer and incubate for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail according to the manufacturer's instructions for the chosen fluorescent azide probe.

-

Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Staining:

-

Wash the cells three times with PBS.

-

If desired, add a nuclear counterstain like DAPI for 5 minutes.

-

Wash twice with PBS.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

-

Protocol 2: Live-Cell Photoaffinity Labeling to Identify 20α-Hydroxy Cholesterol Interacting Proteins

This protocol outlines a chemoproteomic approach to identify the protein targets of 20α-OHC in live cells using a photoaffinity probe.[2][3]

Materials:

-

Cell line of interest (e.g., NIH-3T3 cells)

-

20α-Hydroxy Cholesterol photoaffinity probe (containing a diazirine for crosslinking and an alkyne for click chemistry)

-

Cell culture medium

-

UV irradiation source (365 nm)

-

Lysis buffer

-

Biotin-azide

-

Streptavidin-agarose beads

-

Proteomics-grade trypsin

-

Mass spectrometer

Procedure:

-

Live-Cell Engagement:

-

Culture cells to the desired confluency.

-

For competition experiments, pre-incubate cells with an excess of unlabeled 20α-OHC for 1 hour.

-

Incubate cells with the 20α-OHC photoaffinity probe (e.g., 1 µM) for 30 minutes.

-

-

Photochemical Crosslinking:

-

Wash the cells to remove unbound probe.

-

Irradiate the cells with UV light (365 nm) on ice for 5 minutes to induce covalent crosslinking of the probe to interacting proteins.

-

-

Cell Lysis and Membrane Fractionation:

-

Lyse the cells and isolate the membrane fraction through centrifugation.

-

-

Biorthogonal Tagging:

-

Perform a click reaction to attach biotin-azide to the alkyne handle on the crosslinked probe.

-

-

Enrichment of Labeled Proteins:

-

Use streptavidin-agarose beads to enrich for the biotinylated protein-probe complexes.

-

-

Proteomic Analysis:

-

Digest the enriched proteins with trypsin.

-

Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins that interacted with the 20α-OHC probe.

-

Troubleshooting

-

Low Signal:

-

Increase the concentration of the labeled 20α-OHC or the incubation time.

-

Optimize the click chemistry reaction conditions.

-

Use a more sensitive fluorescent probe.

-

-

High Background:

-

Increase the number and duration of washing steps.

-

Use a blocking agent if non-specific binding is suspected.

-

Image untreated cells to establish a baseline for autofluorescence.

-

-

Cell Death:

-

Perform a cell viability assay to determine the toxicity of the labeled compound or other reagents.

-

Reduce the concentration or incubation time.

-

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.

References

Application Notes and Protocols: 20α-Hydroxy Cholesterol-d7 in Clinical Chemistry Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

20α-Hydroxy Cholesterol (20S-Hydroxycholesterol) is a biologically active oxysterol, a hydroxylated metabolite of cholesterol. It plays a significant role in various physiological processes, most notably as an allosteric activator of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway. Dysregulation of the Hedgehog pathway is implicated in developmental disorders and various cancers, making the accurate quantification of its modulators, like 20α-Hydroxy Cholesterol, crucial for research and clinical diagnostics.

20α-Hydroxy Cholesterol-d7 is a stable, isotopically labeled form of 20α-Hydroxy Cholesterol. In clinical chemistry, its primary application is as an internal standard in mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is the gold standard for quantitative analysis as it mimics the analyte's chemical and physical properties, including extraction efficiency and ionization response, thereby correcting for sample matrix effects and variations during sample preparation and analysis. This ensures high accuracy and precision in the quantification of endogenous 20α-Hydroxy Cholesterol in complex biological matrices like plasma, serum, and tissues.

Biological Role and Signaling Pathway

20α-Hydroxy Cholesterol is a key signaling molecule in the Hedgehog pathway. In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits the G protein-coupled receptor, Smoothened (SMO). Upon binding of the Hedgehog ligand to PTCH1, this inhibition is relieved, allowing SMO to become active. 20α-Hydroxy Cholesterol acts as an allosteric activator of SMO, binding to its extracellular cysteine-rich domain (CRD) to promote a conformational change that leads to the activation of the downstream signaling cascade. This cascade culminates in the activation of GLI transcription factors, which translocate to the nucleus and regulate the expression of target genes involved in cell proliferation, differentiation, and tissue patterning.

Application in Clinical Chemistry Assays

The primary use of this compound is as an internal standard for the accurate quantification of endogenous 20α-Hydroxy Cholesterol in biological samples. This is typically achieved using LC-MS/MS or GC-MS. The stable isotope dilution method offers high sensitivity and specificity, allowing for the reliable measurement of low concentrations of the analyte.

Representative Quantitative Data